CoccinoneA(triterpenoid)
Description
Coccinone A is a triterpenoid, a class of naturally occurring organic compounds derived from six isoprene units (C₃₅H₆₀O₅, tentative formula based on structural analogs). Triterpenoids are biosynthesized via the mevalonic acid (MVA) pathway, where oxidosqualene cyclases (OSCs) catalyze the cyclization of 2,3-oxidosqualene into diverse carbon skeletons, such as ursane, oleanane, and cycloartane types .
Triterpenoids are abundant in medicinal plants, such as Ilex spp. and Panax notoginseng, and exhibit pharmacological activities ranging from anti-inflammatory to neuroprotective effects . Coccinone A likely shares these properties, though its specific bioactivity profile requires further validation.
Properties
Molecular Formula |
C30H48O2 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxoheptan-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O2/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h9,19-20,22-23,25H,10-18H2,1-8H3/t20-,22-,23-,25+,28-,29-,30+/m1/s1 |
InChI Key |
GKKNADKLAFFKBJ-DZYCEUGQSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(C)CC(=O)CC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CoccinoneA involves the cyclization of squalene or oxidosqualene, catalyzed by triterpenoid synthases. The process includes multiple steps of carbocation rearrangements, leading to the formation of the triterpenoid skeleton . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of CoccinoneA can be achieved through biotransformation processes, where plant cell cultures or microbial systems are used to produce the compound. This method is advantageous as it allows for the sustainable production of triterpenoids without the need for extensive plant harvesting .
Chemical Reactions Analysis
Types of Reactions: CoccinoneA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, nucleophiles, and bases.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CoccinoneA, which may exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
CoccinoneA exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Triterpenoid Compounds
Metabolic Pathway Regulation
Comparative transcriptomic studies highlight species-specific differences in triterpenoid accumulation. For example:
- In Ilex pubescens, 128 UniGenes are linked to triterpenoid backbone biosynthesis, with 5 OSCs and 14 CYPs identified as key candidates .
- Panax notoginseng upregulates HMGR, MDD, and β-amyrin synthase in 3-year-old roots, correlating with increased triterpenoid saponin content .
Coccinone A’s production may similarly depend on developmental stages or environmental stress. For instance, salt stress in Glycyrrhiza uralensis enhances glycyrrhizin accumulation, suggesting Coccinone A’s yield could be modulated by abiotic factors .
Analytical Challenges and Techniques
Triterpenoids’ structural complexity complicates their identification. Coccinone A’s characterization would require:
- UHPLC-QTOF-MS/MS: Used for Fagonia indica’s triterpenoid glycosides, enabling high-resolution mass profiling .
- Molecular Networking: Applied in Schisandra chinensis to cluster triterpenoids based on MS/MS fragmentation patterns .
- NMR and GC-MS : Critical for resolving cyclic structures, as demonstrated for platycosides and amyrins .
Table 2: Analytical Techniques for Triterpenoid Comparison
Functional and Pharmacological Differences
While triterpenoids share anti-inflammatory and cytotoxic properties, structural nuances dictate target specificity:
- Platycoside N: Exhibits immunomodulatory effects via macrophage activation .
- Ginsenosides (e.g., Rg5): Neuroprotective via inhibition of LPS-induced microglial activation .
- Glycyrrhizin : Antiviral activity against hepatitis C virus .
Coccinone A’s bioactivity may diverge due to unique substituents. For example, a 28-carboxyl group (common in oleananes) enhances membrane permeability, while glycosylation improves water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
